4-(Trifluoromethyl)phthalonitrile
Overview
Description
4-(Trifluoromethyl)phthalonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phthalonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with a trifluoromethyl-containing reagent. One common method includes the use of potassium carbonate as a base in a solvent such as dimethylformamide. The reaction proceeds through nucleophilic aromatic substitution, where the nitro group is replaced by the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This often involves continuous flow processes to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Coupling Reactions: Palladium catalysts in the presence of suitable ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalonitriles, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-(Trifluoromethyl)phthalonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phthalonitrile is largely dependent on its application. In photodynamic therapy, for example, it acts as a photosensitizer that generates reactive oxygen species upon light activation, leading to the destruction of cancer cells . The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenoxyphthalonitrile
- 4-(3-(Trifluoromethyl)benzylthio)phthalonitrile
- 4-(Trifluoromethyl)phenyl)phthalonitrile
Uniqueness
4-(Trifluoromethyl)phthalonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive and versatile compared to other phthalonitrile derivatives. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance .
Properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)7(3-8)5-14/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEIRAZFJSKHFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252538 | |
Record name | 4-(Trifluoromethyl)-1,2-benzenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-45-0 | |
Record name | 4-(Trifluoromethyl)-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)-1,2-benzenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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